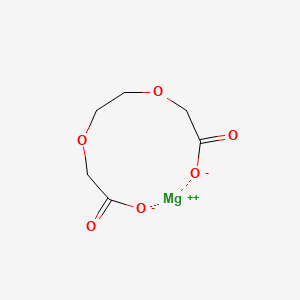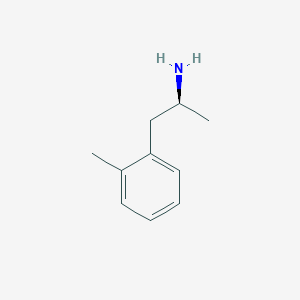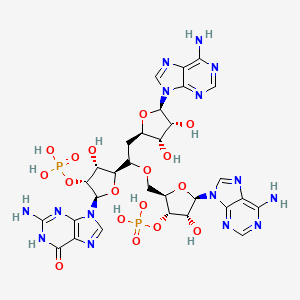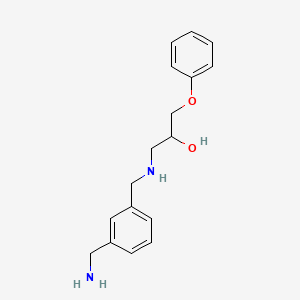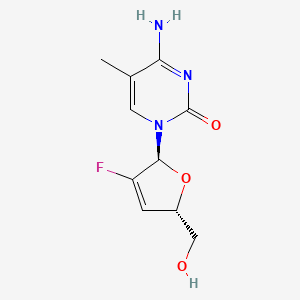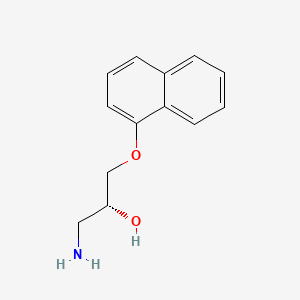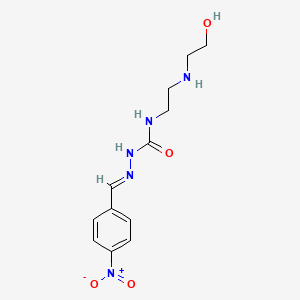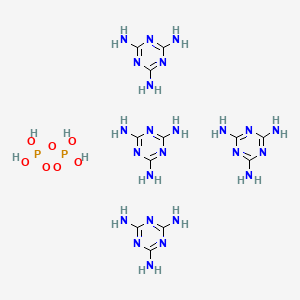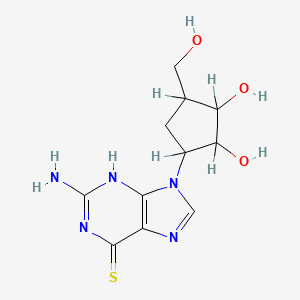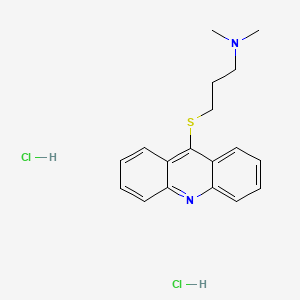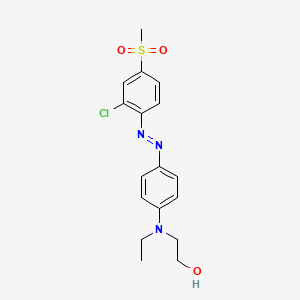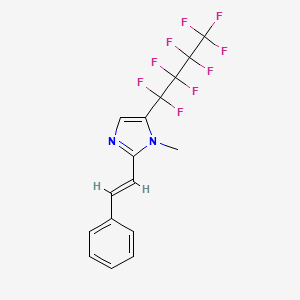
1-Methyl-5-(nonafluorobutyl)-2-(2-phenylethenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-(nonafluorobutyl)-2-(2-phenylethenyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(nonafluorobutyl)-2-(2-phenylethenyl)-1H-imidazole typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the nonafluorobutyl group: This step might involve the use of a fluorinating agent such as nonafluorobutyl iodide in the presence of a base.
Addition of the phenylethenyl group: This can be done through a Heck reaction, where a palladium catalyst is used to couple the imidazole with a styrene derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-5-(nonafluorobutyl)-2-(2-phenylethenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could lead to the formation of partially or fully reduced imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a ligand in coordination chemistry or as a building block in organic synthesis.
Biology: Potential use as a bioactive molecule in drug discovery and development.
Medicine: Possible applications in the development of pharmaceuticals targeting specific biological pathways.
Industry: Use in the production of advanced materials with unique properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-(nonafluorobutyl)-2-(2-phenylethenyl)-1H-imidazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The nonafluorobutyl group could enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2-phenylethenyl-1H-imidazole: Lacks the nonafluorobutyl group, which might affect its biological activity and chemical properties.
1-Methyl-5-(trifluoromethyl)-2-(2-phenylethenyl)-1H-imidazole: Contains a trifluoromethyl group instead of a nonafluorobutyl group, potentially leading to different reactivity and applications.
Uniqueness
The presence of the nonafluorobutyl group in 1-Methyl-5-(nonafluorobutyl)-2-(2-phenylethenyl)-1H-imidazole makes it unique compared to other imidazole derivatives. This group can impart distinct chemical and physical properties, such as increased stability, lipophilicity, and potential for specific interactions in biological systems.
Propiedades
Número CAS |
141363-31-7 |
|---|---|
Fórmula molecular |
C16H11F9N2 |
Peso molecular |
402.26 g/mol |
Nombre IUPAC |
1-methyl-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-2-[(E)-2-phenylethenyl]imidazole |
InChI |
InChI=1S/C16H11F9N2/c1-27-11(9-26-12(27)8-7-10-5-3-2-4-6-10)13(17,18)14(19,20)15(21,22)16(23,24)25/h2-9H,1H3/b8-7+ |
Clave InChI |
HTJVBNLJYCXUIG-BQYQJAHWSA-N |
SMILES isomérico |
CN1C(=CN=C1/C=C/C2=CC=CC=C2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
SMILES canónico |
CN1C(=CN=C1C=CC2=CC=CC=C2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


